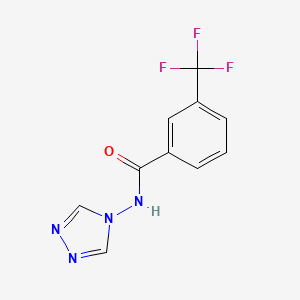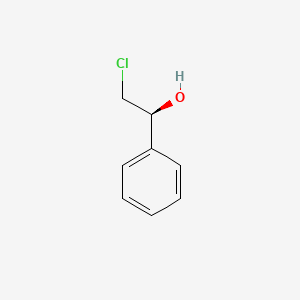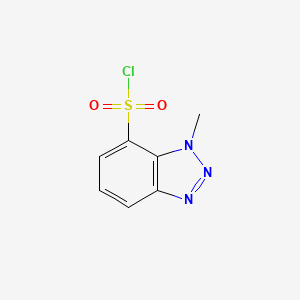
1-(Thiophenecarbonyl)-4-(4-trifluoromethylphenyl)semicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiophenecarbonyl)-4-(4-trifluoromethylphenyl)semicarbazide is a compound of significant interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophenecarbonyl)-4-(4-trifluoromethylphenyl)semicarbazide typically involves the reaction of thiophenecarbonyl chloride with 4-(4-trifluoromethylphenyl)semicarbazide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to slightly elevated temperatures (20-40°C)
- Reaction Time: Several hours to overnight
Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
- Continuous flow reactors to maintain consistent reaction conditions
- Use of automated systems for precise control of temperature and reagent addition
- Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product
Análisis De Reacciones Químicas
Types of Reactions: 1-(Thiophenecarbonyl)-4-(4-trifluoromethylphenyl)semicarbazide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
1-(Thiophenecarbonyl)-4-(4-trifluoromethylphenyl)semicarbazide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with specific electronic properties.
Mecanismo De Acción
The mechanism by which 1-(Thiophenecarbonyl)-4-(4-trifluoromethylphenyl)semicarbazide exerts its effects is often related to its ability to interact with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The semicarbazide moiety can form hydrogen bonds with target proteins, potentially inhibiting their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
1-(Thiophenecarbonyl)-4-phenylsemicarbazide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(Furancarbonyl)-4-(4-trifluoromethylphenyl)semicarbazide: Contains a furan ring instead of a thiophene ring, which can affect its reactivity and applications.
1-(Thiophenecarbonyl)-4-(4-chlorophenyl)semicarbazide:
Uniqueness: 1-(Thiophenecarbonyl)-4-(4-trifluoromethylphenyl)semicarbazide stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric effects. This makes it particularly valuable in the design of compounds with specific biological activities or material properties.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential for future applications
Propiedades
IUPAC Name |
1-(thiophene-2-carbonylamino)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2S/c14-13(15,16)8-3-5-9(6-4-8)17-12(21)19-18-11(20)10-2-1-7-22-10/h1-7H,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNVOFSSSHIDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-chlorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide](/img/structure/B2905913.png)
![3-fluoro-4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2905915.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B2905916.png)
![1,3-DIMETHYL-8-[(4-METHYLBENZYL)SULFANYL]-7-(2-METHYL-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2905918.png)

![2-(2-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2905923.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2905924.png)
![methyl 4-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2905925.png)
![4-methyl-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2905926.png)



![N-([3,3'-bipyridin]-5-ylmethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2905933.png)
![(1-(4-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2905935.png)
